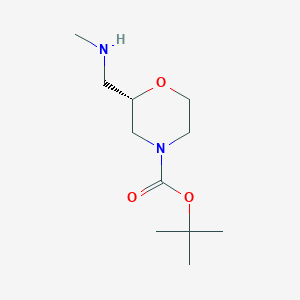

tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate

Description

tert-Butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate group at the 4-position and a methylamino-methyl substituent at the 2-position of the morpholine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting RAS pathways . Its stereochemistry (S-configuration) and functional groups influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVVDVAFPTYVMC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production: Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents at the 2-position of the morpholine ring. Key comparisons include:

Table 1: Structural and Molecular Comparison

*Estimated due to lack of direct data; inferred from analogs.

Key Observations:

- Basicity: The methylamino group in the target compound provides moderate basicity compared to the primary amine in (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate .

- Lipophilicity : The ethyl-substituted analog is more lipophilic, while the hydroxyl-containing derivative is more polar.

- Steric Effects : Bulky substituents (e.g., 4-bromophenylsulfonyl ) reduce reactivity in nucleophilic substitution reactions.

Key Observations:

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data Comparison

*Inferred from analogs in , and 11.

Key Observations:

Biological Activity

Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.31 g/mol |

| Functional Groups | Tert-butyl, morpholine, carboxylate |

This structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may bind to certain molecular targets, leading to alterations in their activity, which can result in various biological effects. The precise pathways involved are still under investigation, but initial studies suggest potential interactions with kinases and other cellular proteins involved in signaling pathways.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit antitumor properties. For example, a related compound demonstrated significant inhibition of cell viability in aggressive cancer cell lines such as MDA-MB-231. In vitro assays showed a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment . Such findings suggest that this compound could potentially display similar antitumor effects.

Binding Affinity Studies

Research into the binding affinity of this compound to various biological targets has been conducted. These studies are crucial for understanding its pharmacological properties and potential therapeutic applications. For instance, structure-activity relationship (SAR) studies have shown that modifications to the morpholine ring can significantly influence binding efficacy and selectivity towards specific enzymes .

Case Studies

- Inhibition of HSET : A study on related morpholine derivatives found that they could inhibit HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. This inhibition led to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

- Stability Studies : Investigations into the stability of the compound revealed that it maintains its integrity under physiological conditions, which is essential for its potential use as a therapeutic agent .

Applications in Drug Discovery

The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its ability to interact with various biological targets positions it as a lead compound for further drug development efforts. Ongoing research aims to optimize its structure for enhanced potency and selectivity while minimizing side effects.

Q & A

Q. What are the stereoselective synthesis methods for tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate?

The synthesis typically involves chiral resolution or asymmetric catalysis to control the (S)-configuration. A common approach is reacting a morpholine precursor with tert-butyl chloroformate in the presence of a chiral catalyst (e.g., L-proline derivatives) under inert conditions (N₂ atmosphere) . Key steps include:

- Nucleophilic substitution : Morpholine reacts with tert-butyl chloroformate at 0–5°C to form the carboxylate backbone.

- Methylaminomethylation : Introducing the methylamino group via reductive amination using sodium cyanoborohydride (NaBH₃CN) and formaldehyde .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures enantiomeric purity (>98% ee) .

Q. How can the structure and purity of this compound be validated experimentally?

- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., δ 1.4 ppm for tert-butyl, δ 2.8 ppm for methylamino) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₂₃N₂O₃, [M+H]⁺ = 255.18) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities and optimize optical purity during synthesis?

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the undesired (R)-enantiomer .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral ligands to enhance (S)-yield .

- Polarimetry : Monitor optical rotation ([α]D²⁵ = +15° to +20° in CHCl₃) to quantify enantiomeric excess .

Q. How do reaction conditions influence the regioselectivity of substitutions on the morpholine ring?

- Temperature : Lower temperatures (−20°C) favor methylaminomethylation at the 2-position, minimizing side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attacks .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the target carbon .

Q. What is the role of the methylamino group in modulating biological activity?

The methylamino group:

- Enhances solubility : Ionizable NH group improves water solubility (logP = 1.2) for in vitro assays .

- Hydrogen bonding : Interacts with enzyme active sites (e.g., kinases) via NH···O=C motifs, as shown in docking studies .

- Metabolic stability : N-methylation reduces oxidative deamination compared to primary amines .

Q. How can contradictions in reported synthetic yields be addressed methodologically?

- Parameter optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for reductive amination efficiency (yields: 60–85% ).

- In situ monitoring : Use FTIR to track intermediate formation and adjust stoichiometry .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.